molecular formula C24H22N2O3 B4967067 5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole

Cat. No. B4967067
M. Wt: 386.4 g/mol
InChI Key: UIALFEKNWWPVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is also known by its chemical formula C23H22N2O3 and is commonly referred to as PPO.

Mechanism of Action

The exact mechanism of action of PPO is not fully understood. However, it is believed to interact with various cellular targets such as DNA, proteins, and enzymes, leading to cell death in cancer cells. In neurodegenerative diseases, PPO has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PPO has been shown to have both biochemical and physiological effects. In cancer cells, PPO has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, PPO has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using PPO in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using PPO in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on PPO. One direction is to further explore its potential applications in material science, particularly in the development of novel polymers with enhanced properties. Another direction is to investigate its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases. Additionally, there is a need for further studies to understand the exact mechanism of action of PPO and to identify its cellular targets.

Synthesis Methods

The synthesis of PPO involves the reaction between 4-methoxybenzohydrazide and 4-propoxybenzoyl chloride in the presence of triethylamine and pyridine. The resulting product is then subjected to cyclization with phosphorous oxychloride to form the final product, PPO.

Scientific Research Applications

PPO has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, PPO has been used as a building block for the synthesis of novel polymers with enhanced optical and electronic properties. In organic electronics, PPO has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, PPO has shown promising results as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

5-(4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-16-28-22-14-8-18(9-15-22)17-4-6-19(7-5-17)23-25-24(29-26-23)20-10-12-21(27-2)13-11-20/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALFEKNWWPVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole

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